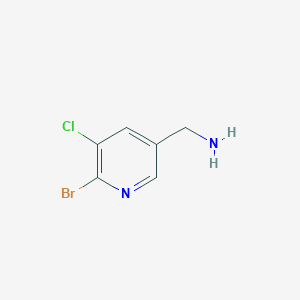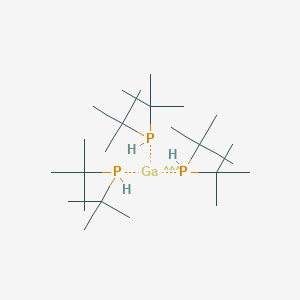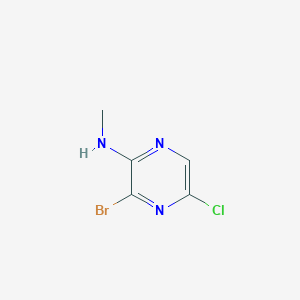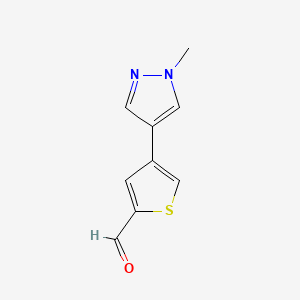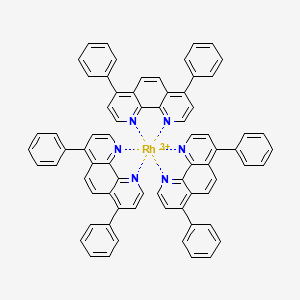
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) is a coordination complex that features rhodium as the central metal ion coordinated to three 4,7-diphenyl-1,10-phenanthroline ligands. This compound is known for its unique photophysical properties and is often used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 4,7-diphenyl-1,10-phenanthroline in a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the rhodium center. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the rhodium center is further oxidized.
Reduction: It can also undergo reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more of the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while reduction reactions may produce lower oxidation state rhodium complexes.
科学研究应用
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in studies involving DNA interactions and as a probe for studying biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its photophysical properties.
Industry: Utilized in the development of sensors and materials for optoelectronic applications.
作用机制
The mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) exerts its effects is primarily through its ability to participate in electron transfer processes. The compound can interact with various molecular targets, including DNA and proteins, through coordination and electrostatic interactions. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the desired effects.
相似化合物的比较
Similar Compounds
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: A similar compound with ruthenium as the central metal ion, known for its use as an oxygen-sensitive fluorescent indicator.
Tris(4,7-diphenyl-1,10-phenanthroline)iridium(III): Another similar compound with iridium as the central metal ion, used in various photophysical studies.
Uniqueness
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) is unique due to its specific photophysical properties and its ability to participate in a wide range of chemical reactions. Its versatility in scientific research applications, particularly in the fields of chemistry, biology, and medicine, sets it apart from other similar compounds.
属性
分子式 |
C72H48N6Rh+3 |
|---|---|
分子量 |
1100.1 g/mol |
IUPAC 名称 |
4,7-diphenyl-1,10-phenanthroline;rhodium(3+) |
InChI |
InChI=1S/3C24H16N2.Rh/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3 |
InChI 键 |
AZPVUYTUSOGZOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
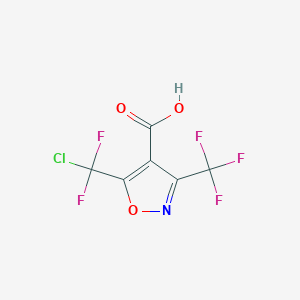
![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
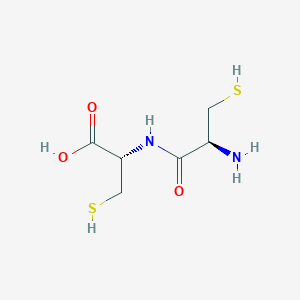
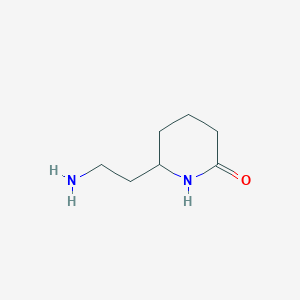
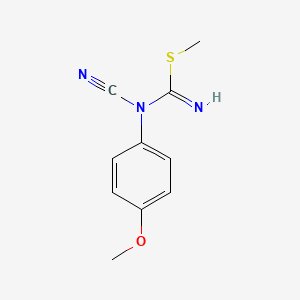
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)
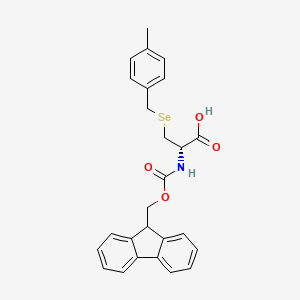

![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)
